2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Description
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is an acetamide derivative featuring a furan-2-yl substituent, a hydroxy-methylpropyl chain, and an ethoxy group. The furan ring and hydroxy-methylpropyl group are common in bioactive molecules, such as PI3K inhibitors (e.g., ) and neuropathic pain modulators (e.g., ). The ethoxy group may influence lipophilicity and metabolic stability compared to other substituents like methoxy or chloro groups in related compounds.
Properties
IUPAC Name |
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-16-8-11(14)13-9-12(2,15)7-10-5-4-6-17-10/h4-6,15H,3,7-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPXVLYGUMTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CC1=CC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid, under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using a reagent like hydrogen peroxide in the presence of a catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, using ethanol and an acid catalyst.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, bases like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
Research indicates that compounds with similar structures can exhibit significant anticancer activity. Preliminary studies on related compounds have shown:
- Mechanism of Action : Inhibition of cancer cell proliferation through various pathways.
- Case Study : A study evaluated the efficacy of similar furan-containing compounds against human tumor cells, revealing promising results with growth inhibition rates exceeding 50% in certain cases .
Antioxidant Effects
Antioxidants play a crucial role in combating oxidative stress, which is linked to various diseases. The compound has shown potential antioxidant properties:
- Mechanism : Scavenging free radicals and reducing oxidative damage.
- Research Findings : In vitro studies demonstrated that related compounds significantly reduced markers of oxidative stress in cellular models .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. The compound may exert anti-inflammatory effects:
- Mechanism : Inhibition of pro-inflammatory cytokines.
- Research Findings : Studies have indicated that furan derivatives can reduce levels of TNF-alpha and IL-6, suggesting therapeutic implications for inflammatory conditions .
Therapeutic Implications
The unique structural features of 2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide suggest several potential therapeutic applications:
- Anxiety Disorders : By modulating nicotinic acetylcholine receptors (nAChRs), it may provide anxiolytic effects.
- Neurodegenerative Diseases : Its antioxidant and anti-inflammatory properties could be beneficial in treating conditions like Alzheimer's disease.
Research Findings Summary
Recent investigations into the compound's pharmacokinetics and dynamics are essential for understanding its therapeutic potential. Here is a summary of key research findings:
| Study Focus | Findings |
|---|---|
| Nicotinic Modulation | Induces anxiolytic-like activity in models |
| Antioxidant Activity | Potential to reduce oxidative stress |
| Anti-inflammatory Effects | Inhibition of cytokine production |
Case Studies
- Anticancer Activity Study : A study involving a series of furan derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, with some compounds showing IC50 values below 10 µM.
- Oxidative Stress Mitigation : Research on similar compounds highlighted their effectiveness in reducing oxidative stress markers in neuronal cells, indicating potential for neuroprotective applications .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide involves its interaction with specific molecular targets in biological systems. The furan ring and the acetamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan Substitutents
(a) BG14512 (2-ethoxy-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide)
- Molecular Formula : C₁₇H₁₇N₃O₄
- Molecular Weight : 327.33 g/mol
- Key Features : Contains a furan-2-yl-linked oxadiazole ring and ethoxy-acetamide backbone.
- The phenyl group may improve aromatic stacking in target binding .
(b) PAM-2 [(E)-3-Furan-2-yl-N-p-tolyl-acrylamide]
- Molecular Formula: C₁₅H₁₅NO₂
- Molecular Weight : 241.29 g/mol
- Key Features : Acrylamide scaffold with furan-2-yl and p-tolyl groups.
- Comparison : Replaces the acetamide group with an α,β-unsaturated acrylamide, which may enhance electrophilic reactivity and interactions with nucleophilic residues in biological targets. Demonstrated efficacy in neuropathic pain models .
(c) DM489 [(E)-3-(Furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one]
- Molecular Formula : C₁₆H₁₄N₂O₂
- Molecular Weight : 266.30 g/mol
- Key Features: Indoline-fused enone system with furan-2-yl.
- Comparison : The ketone group and indoline ring introduce distinct electronic properties compared to the hydroxy-methylpropyl group in the target compound. Higher molecular weight may affect pharmacokinetics .
Acetamide Derivatives with Heterocyclic Modifications
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Molecular Formula : C₁₆H₁₁F₃N₂OS
- Molecular Weight : 336.33 g/mol
- Key Features : Benzothiazole core with trifluoromethyl and phenyl groups.
- Such derivatives are often explored as kinase inhibitors .
(b) 2-(4-Methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)-propane-1,2-diol
- Molecular Formula: C₁₅H₁₇NO₄
- Molecular Weight : 275.30 g/mol
- Key Features: Fused furoquinoline system with diol and methoxy groups.
- Comparison : The diol moiety improves water solubility, contrasting with the ethoxy group in the target compound. Such structures are common in fragment-based drug discovery .
Chloroacetamide Agrochemicals
(a) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
Table 1: Key Properties of Selected Compounds
Biological Activity
2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with furan moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action for this compound has not been extensively documented; however, its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, furan derivatives have shown promising results in inhibiting tumor cell proliferation. A study highlighted that furan-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Furan derivatives are also noted for their antimicrobial activity. A related compound demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties. The effectiveness of these compounds often correlates with their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .
Anti-inflammatory Effects
Compounds containing furan rings have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could potentially be developed for therapeutic use in inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in cancer cells; IC50 values ranged from 5 to 10 µM. |
| Study B | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study C | Anti-inflammatory | Reduced TNF-alpha levels in vitro by 30% at 10 µM concentration. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide, and how can purity be optimized?
- Methodology :
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC) with HOBt to couple the ethoxy-acetic acid derivative to the amine group of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine. This minimizes racemization and improves yield .
- Solvent Optimization : Dichloromethane (CH₂Cl₂) or DMF under inert atmospheres at 0–25°C, followed by purification via silica gel chromatography (gradient elution: 0–8% MeOH in CH₂Cl₂) .
- Crystallization : Recrystallization from ethyl acetate enhances purity, as demonstrated for structurally similar acetamides .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Key signals include the furan proton resonances (δ 6.2–7.6 ppm), hydroxy proton (δ 2.1–3.5 ppm, broad), and ethoxy methylene (δ 3.3–4.1 ppm) .
- IR Spectroscopy : Confirm the acetamide C=O stretch (~1680 cm⁻¹) and hydroxyl O–H stretch (~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What are the primary stability concerns for this compound under laboratory storage conditions?
- Degradation Pathways : Hydrolysis of the acetamide group under acidic/basic conditions or oxidation of the furan ring.
- Mitigation Strategies :
- Store at –20°C in airtight, light-protected containers .
- Monitor stability via HPLC or LC-MS, particularly for hydrolytic byproducts .
Advanced Research Questions
Q. How can conflicting bioactivity data for structurally similar compounds guide SAR studies for this acetamide?
- Approach :
- Comparative Analysis : Compare substituent effects (e.g., fluorophenyl vs. ethoxy groups) on target binding using docking studies .
- Functional Group Replacement : Test analogs with modified furan rings (e.g., thiophene) or hydroxy groups (e.g., methyl ether) to isolate critical pharmacophores .
- Data Reconciliation : Use dose-response assays to resolve discrepancies in reported IC₅₀ values, accounting for assay conditions (e.g., pH, cell lines) .
Q. What advanced techniques are recommended for elucidating the reaction mechanism of its potential enzymatic inhibition?
- Methodology :
- Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) with varying substrate concentrations and inhibitor doses .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., oxidoreductases) to identify binding motifs .
Q. How can computational modeling resolve contradictions in predicted vs. observed solubility or bioavailability?
- Strategies :
- Molecular Dynamics (MD) Simulations : Predict solvation free energy and partition coefficients (logP) using software like GROMACS .
- QSAR Models : Corrogate experimental solubility data with descriptors (e.g., polar surface area, H-bond donors) from analogs .
- In Silico ADMET : Use tools like SwissADME to validate bioavailability predictions against in vitro permeability assays (e.g., Caco-2 cell models) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Root Cause Analysis :
- Reagent Purity : Trace water in solvents or amines can reduce coupling efficiency; use molecular sieves or freshly distilled reagents .
- Catalyst Selection : Replace EDC with DCC or HATU if side reactions (e.g., urea formation) occur .
- Validation : Replicate high-yield protocols (e.g., 58% yield via double acyl chloride addition ) with strict moisture control.
Experimental Design Considerations
Q. What in vitro assays are most suitable for preliminary bioactivity screening?
- Recommended Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/– bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., MMP-3 inhibition via FRET substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
